(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The indazole core is then constructed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro group could yield a variety of substituted pyrazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Share the pyrazole ring structure but differ in the substituents attached to the ring.
Indazoles: Share the indazole core but differ in the substituents attached to the core.
Imidazoles: Similar five-membered ring structure with two nitrogen atoms but differ in the arrangement of substituents.
Uniqueness
The uniqueness of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE lies in its combination of a pyrazole ring, a nitrobenzylidene group, and an indazole core, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C26H23ClN6O5 |
---|---|
Molecular Weight |
534.9g/mol |
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C26H23ClN6O5/c1-2-30-15-22(27)24(28-30)26(34)31-25(18-8-4-10-20(14-18)33(37)38)21-11-5-7-17(23(21)29-31)12-16-6-3-9-19(13-16)32(35)36/h3-4,6,8-10,12-15,21,25H,2,5,7,11H2,1H3/b17-12+ |
InChI Key |
MKHOQEPBUQNZRU-SFQUDFHCSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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